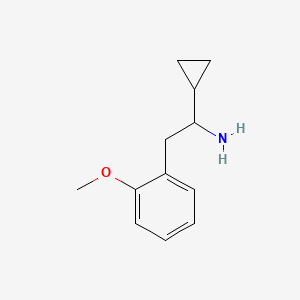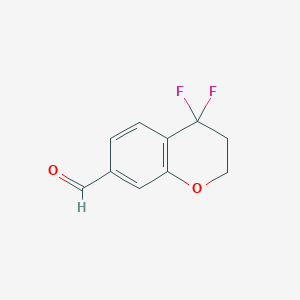
Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N4O2 It is a derivative of piperidine and pyrazole, featuring a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety and the tert-butyl ester group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole and piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The overall effect depends on the specific biological system and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate is unique due to the presence of the isopropyl group on the pyrazole ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H28N4O2 |
|---|---|
Molekulargewicht |
308.42 g/mol |
IUPAC-Name |
tert-butyl 4-(5-amino-1-propan-2-ylpyrazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N4O2/c1-11(2)20-14(17)10-13(18-20)12-6-8-19(9-7-12)15(21)22-16(3,4)5/h10-12H,6-9,17H2,1-5H3 |
InChI-Schlüssel |
SAROWRWGDQQZOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B13053002.png)
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hcl](/img/structure/B13053007.png)
![(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13053010.png)

![3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile](/img/structure/B13053029.png)
![1-Amino-1-[2-(difluoromethoxy)phenyl]acetone](/img/structure/B13053037.png)
![(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053040.png)
![Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13053047.png)

![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)
![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
